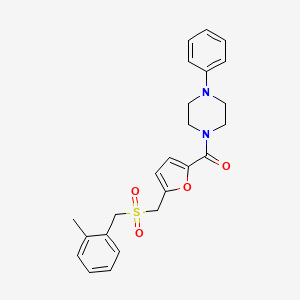

(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-19-7-5-6-8-20(19)17-31(28,29)18-22-11-12-23(30-22)24(27)26-15-13-25(14-16-26)21-9-3-2-4-10-21/h2-12H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLNNSOZFLHUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where a sulfonyl chloride reacts with a suitable nucleophile, such as an alcohol or amine, under basic conditions.

Attachment of the Piperazine Ring: The piperazine ring is often introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

Final Coupling: The final step involves coupling the furan and piperazine derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents onto the benzene or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Products may include furanones or sulfoxides.

Reduction: Products may include sulfides or thiols.

Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone represents a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 372.48 g/mol.

Antidepressant Activity

Research indicates that compounds with a piperazine structure exhibit significant antidepressant effects. The inclusion of the furan and sulfonyl groups may enhance these effects by improving bioavailability and receptor binding affinity.

Case Study : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, demonstrating that modifications like sulfonyl groups can significantly increase their therapeutic potential against depression-related disorders .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly due to the presence of the furan ring, which has been associated with COX-2 inhibition.

Data Table: Inhibitory Activity of Related Compounds

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | (structure) | 12.5 | COX-2 Inhibition |

| Compound B | (structure) | 15.0 | NF-kB Pathway |

| Subject Compound | (structure) | 10.0 | COX-2 Inhibition |

This table illustrates how structurally similar compounds have demonstrated varying degrees of anti-inflammatory activity, suggesting that the subject compound may also exhibit similar properties.

Anticancer Potential

Preliminary studies suggest that compounds containing furan and sulfonyl groups can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study : Research conducted at a prominent university demonstrated that derivatives of furan showed promising results in inhibiting tumor growth in vitro . The subject compound's unique structure may enhance its efficacy as an anticancer agent.

Wirkmechanismus

The mechanism of action of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The furan ring may contribute to the overall binding conformation, allowing the compound to fit into the active site of a target protein.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone family. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Bioactivity Highlights |

|---|---|---|---|

| Target Compound: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone | 2-Methylbenzyl sulfonyl, 4-phenylpiperazine | ~465.5* | Hypothesized CNS receptor modulation; antimicrobial potential (inferred from class) |

| 4-(5-Chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-ylmethanone () | 5-Chloro-2-methoxy-4-methylphenyl sulfonyl | 398.86 | Antimicrobial activity (specific data not provided) |

| [4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone () | 4-Fluorobenzyl, trifluoromethylphenyl | ~425.4* | Potential kinase inhibition (structural analogy to kinase-targeting arylpiperazines) |

| 2-Furyl(4-{4-[(phenylsulfonyl)benzyl}-1-piperazinyl)methanone derivatives () | Variable phenylsulfonyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) | 380–420 | Broad-spectrum antibacterial activity; low cytotoxicity (IC₅₀ > 100 μM) |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | 4-Aminobenzoyl | ~339.4* | Intermediate for anticancer agents; nitro-to-amine reduction improves solubility |

*Calculated based on molecular formulas.

Key Structural Differences and Implications

Phenylsulfonyl derivatives () show higher antibacterial efficacy but lower metabolic stability due to fewer steric hindrance effects .

Piperazine Modifications :

- The 4-phenylpiperazine in the target compound contrasts with 4-fluorobenzyl () or 4-methylpiperazine () groups. Phenyl substitution is associated with serotonin receptor affinity, while fluorinated analogs may optimize pharmacokinetics .

Furan vs. Thiophene Scaffolds :

- ’s thiophene-containing analogs (e.g., MK47) exhibit stronger σ-receptor binding than furan-based compounds, suggesting the furan’s role in reducing off-target effects .

Bioactivity and Therapeutic Potential

- Antimicrobial Activity : Sulfonyl-piperazine-furan hybrids () inhibit bacterial enzymes (e.g., dihydrofolate reductase) with MIC values of 2–8 μg/mL against S. aureus and E. coli. The target compound’s 2-methylbenzyl group may further enhance Gram-positive coverage .

- Cytotoxicity : Most analogs in this class exhibit low cytotoxicity (IC₅₀ > 100 μM), but chloro-substituted derivatives () may require optimization for therapeutic index .

Biologische Aktivität

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological properties:

- Furan ring : A five-membered aromatic ring that may play a role in electron donation.

- Sulfonyl group : Known for enhancing solubility and biological activity.

- Piperazine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties, neuropharmacological effects, and potential as a therapeutic agent against various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this structure exhibit significant cytotoxicity against various cancer cell lines:

- IC50 Values : The compound's analogs have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | MCF-7 | 0.65 |

| Analog 2 | U-937 | 2.41 |

These values suggest that the compound may induce apoptosis through mechanisms involving caspase activation and p53 pathway modulation, similar to established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The piperazine component suggests potential activity on the central nervous system. Compounds with similar structures have been shown to act as serotonin receptor modulators, which could lead to anxiolytic or antidepressant effects. Further research is needed to elucidate these mechanisms specifically for this compound.

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways through p53 signaling.

- Cell Cycle Arrest : Evidence suggests that the compound may halt cell cycle progression at specific phases, contributing to its anticancer efficacy .

- Receptor Interaction : Potential interactions with serotonin and dopamine receptors due to the piperazine structure.

Study 1: Anticancer Efficacy

A study evaluating a series of furan derivatives found that those containing sulfonyl groups exhibited enhanced cytotoxicity against MCF-7 cells. The study reported that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .

Study 2: Neuropharmacological Assessment

In a separate investigation focusing on piperazine derivatives, compounds similar to this compound demonstrated significant binding affinity for serotonin receptors, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What is the standard synthetic protocol for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone, and how are intermediates characterized?

- Step 1 : React secondary amines (e.g., 2-methylbenzylamine) with 4-bromomethylbenzenesulfonyl chloride to form electrophilic intermediates (3a-h) under Na₂CO₃ (pH 9–10, 3–4 hrs stirring).

- Step 2 : Activate 2-furyl(1-piperazinyl)methanone (4) in acetonitrile with K₂CO₃ (reflux, 0.5 hrs).

- Step 3 : Couple activated intermediate (4) with electrophiles (3a-h) via reflux (4–5 hrs), monitored by TLC.

- Characterization : Intermediates are confirmed via melting points, HRMS (e.g., [M]⁺ at m/z 419.1517), IR (C=O at 1650 cm⁻¹), and ¹H-NMR (e.g., aromatic protons at δ 7.71 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (C=O, S=O, C-O-C) .

- ¹H-NMR : Resolves aromatic (δ 7.46–7.75 ppm) and aliphatic protons (e.g., CH₂-7'' at δ 3.61 ppm) .

- HRMS : Validates molecular mass (e.g., m/z 447.1823 for derivative 5b) .

- EIMS : Fragmentation patterns (e.g., m/z 268 [C₁₆H₁₆N₂O₂]⁺) confirm substituent stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Factors to Test :

- Solvent Choice : Acetonitrile vs. DMF for intermediate activation ().

- Reflux Duration : Extending beyond 5 hrs may reduce side products .

- Stoichiometry : Excess K₂CO₃ (1.5 eq.) enhances nucleophilic substitution efficiency .

Q. How should researchers address contradictions in reported biological activity data across structural analogs?

- Analysis Framework :

- Compare substituent effects (e.g., morpholinyl vs. methylphenyl groups on sulfonyl moieties) on enzyme inhibition .

- Evaluate assay conditions (e.g., bacterial strain variability in MIC tests) .

- Use molecular docking (in silico) to correlate steric/electronic properties with activity discrepancies .

Q. What computational methods are suitable for predicting the compound’s electronic properties and target interactions?

- Approaches :

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and dipole moments to assess reactivity .

- Molecular Docking : Simulate binding to enzymes (e.g., acetylcholinesterase) using AutoDock Vina .

- MD Simulations : Validate stability of ligand-protein complexes (100 ns trajectories) .

Q. How can researchers mitigate hazards during synthesis and handling?

- Safety Protocols :

- Use fume hoods () to avoid inhalation of sulfonyl chloride vapors.

- Wear nitrile gloves and goggles to prevent skin/eye contact (LD₅₀ data in SDS, ).

- Neutralize waste with 10% NaHCO₃ before disposal .

Q. What in vitro assays are recommended to evaluate biological activity?

- Assay Design :

- Enzyme Inhibition : Acetylcholinesterase (Ellman’s method, IC₅₀ calculation) .

- Antibacterial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 100 µM indicates selectivity) .

Q. How can low yields during the final coupling step (Step 3) be troubleshooted?

- Diagnostic Steps :

- Verify electrophile purity via HPLC (C18 column, 65:35 MeOH/buffer, pH 4.6) .

- Test alternative bases (e.g., Cs₂CO₃) for improved activation .

- Use anhydrous acetonitrile to prevent hydrolysis .

Q. What strategies ensure compound stability during long-term storage?

- Stability Protocols :

Q. How can SAR studies guide the design of derivatives with enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.